Auraptenol

Description

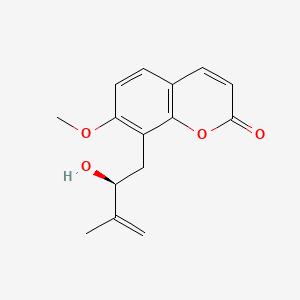

8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one has been reported in Ferula sumbul, Cnidium monnieri, and other organisms with data available.

has antidepressant activity; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSRYWNOKPJENY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221-43-8 | |

| Record name | Auraptenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Auraptenol: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auraptenol, a naturally occurring coumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties and therapeutic potential of this compound. It consolidates current research on its anti-cancer, anti-inflammatory, neuroprotective, and antidepressant-like effects. This document details the molecular mechanisms underlying these activities, with a focus on key signaling pathways. Quantitative data from various in vitro and in vivo studies are systematically presented, alongside descriptions of the experimental methodologies employed. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mode of action and its potential applications in drug discovery and development.

Introduction

This compound is a coumarin derivative found in various plant species, including those of the Rutaceae family. Coumarins are a well-established class of natural products known for their broad spectrum of biological activities.[1] this compound has emerged as a promising therapeutic agent, with studies demonstrating its efficacy in several key areas of pharmacology. This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, positioning it as a candidate for the development of novel therapeutics for various diseases.

Anti-Cancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Its mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

One study reported that this compound induced a significant reduction in the viability of human LNCaP prostate carcinoma cells in a dose-dependent manner.[2] The study suggested that this effect was mediated by the induction of programmed cell death, an increase in reactive oxygen species (ROS) production, and the blockage of the JNK/p38 MAPK signal pathway.[2] However, it is important to note that an "Expression of Concern" has been issued for this particular study, advising readers to interpret the data with caution due to potential unreliability.[3][4]

Further research has shown that this compound inhibits the proliferation of MCF7 breast cancer cells, with reported IC50 values of 36 µM and 21.66 µM after 48 and 72 hours of treatment, respectively.[3]

Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. Research indicates that its structurally similar counterpart, auraptene, suppresses inflammatory responses in activated RAW264 macrophages by inhibiting the activation of p38 mitogen-activated protein kinase.[5] Auraptene has also been shown to inhibit lipoteichoic acid (LTA)-induced inflammatory mediators by modulating the NF-κB and MAPK signaling pathways.[6][7] These findings suggest that this compound may exert its anti-inflammatory effects through similar mechanisms, making it a potential candidate for the treatment of inflammatory disorders.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound and related compounds. Auraptene has been shown to have neuroprotective and memory-enhancing effects in a rat model of vascular dementia.[8] It was found to decrease malondialdehyde (MDA), an indicator of lipid peroxidation, and increase glutathione (GSH) content in the cortex and hippocampus.[8] Furthermore, auraptene has demonstrated anti-inflammatory and neuroprotective effects following cerebral global ischemia in mice, where it inhibited microglia activation and cyclooxygenase-2 (COX-2) expression.[9][10]

Antidepressant-like Effects

This compound has been identified as a potential novel antidepressant agent. In mouse models of depression, such as the forced swimming test and tail suspension test, this compound demonstrated a dose-dependent reduction in the duration of immobility.[11][12] This antidepressant-like effect was significantly reversed by a selective serotonin 5-HT1A receptor antagonist, suggesting the involvement of the serotonergic system.[11][12] Importantly, the effective doses did not affect locomotor activity, indicating a specific antidepressant-like action.[11][12]

Antibacterial Activity

This compound has also been reported to have antibacterial properties. One study determined the minimum inhibitory concentrations (MICs) of this compound against several bacterial strains, including Bacillus subtilis and Klebsiella pneumoniae.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound from various studies.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Assay | Parameter | Value | Treatment Duration | Reference |

| LNCaP (Human Prostate Carcinoma) | CCK8 | IC50 | 25 µM | Not Specified | [2] |

| PNT2 (Normal Prostate) | CCK8 | IC50 | 100 µM | Not Specified | [2] |

| LNCaP (Human Prostate Carcinoma) | Hoechst Staining | Apoptotic Cells | 32.5% (at 50 µM) | Not Specified | [2] |

| MCF7 (Human Breast Cancer) | MTT | IC50 | 36 µM | 48 hours | [3] |

| MCF7 (Human Breast Cancer) | MTT | IC50 | 21.66 µM | 72 hours | [3] |

Note: The data from the study on LNCaP cells should be interpreted with caution due to an "Expression of Concern".[3][4]

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Parameter | Value | Reference |

| Bacillus subtilis ATCC 9372 | MIC | 63 µg/mL | [13] |

| Klebsiella pneumoniae ATCC 4352 | MIC | 63 µg/mL | [13] |

| Staphylococcus epidermidis ATCC 12228 | MIC | 63 µg/mL | [13] |

| Methicillin Resistant Coagulase-Negative Staphylococci (MRCNS) | MIC | 125 µg/mL | [13] |

Signaling Pathways

The biological activities of this compound are mediated through the modulation of several key signaling pathways.

Anti-Cancer Signaling Pathways

In cancer cells, this compound appears to induce apoptosis and inhibit proliferation by targeting the JNK/p38 MAPK pathway.[2] this compound treatment leads to an increase in ROS, which can act as an upstream activator of this pathway. This results in an increased Bax/Bcl-2 ratio, promoting apoptosis.

References

- 1. Neuroprotective and memory enhancing effects of auraptene in a rat model of vascular dementia: Experimental study and histopathological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative activities of this compound against drug-resistant human prostate carcinoma cells are mediated via programmed cell death, endogenous ROS production, and targeting the JNK/p38 MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 4. Antiproliferative activities of this compound against drug-resistant human prostate carcinoma cells are mediated via programmed cell death, endogenous ROS production, and targeting the JNK/p38 MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Possible involvement of l-arginine-nitric oxide pathway in the antidepressant activity of Auraptene in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and neuroprotective effects of auraptene, a citrus coumarin, following cerebral global ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Auraptenol in Rats: A Deep Dive into Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of Auraptenol, a naturally occurring coumarin found in citrus fruits, specifically within a preclinical rat model. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, offering valuable data and methodological insights for researchers in pharmacology and drug development.

Executive Summary

This compound, also known as 7-geranyloxycoumarin, has garnered scientific interest for its potential therapeutic applications, including cancer-preventive properties.[1][2] Understanding its pharmacokinetic behavior is crucial for the development of this compound as a potential therapeutic agent. Studies in Sprague-Dawley rats have revealed that this compound exhibits low oral bioavailability, estimated to be around 8.5%.[3][4] Following oral administration, it is metabolized to umbelliferone (7-hydroxycoumarin).[1] This guide synthesizes the available quantitative data, outlines the experimental methodologies used in these pivotal studies, and provides visual representations of the experimental workflow and metabolic pathway.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in rats following both intravenous and oral administration. The key parameters are summarized in the table below.

| Parameter | Intravenous (i.v.) Administration (2 mg/kg) | Oral (p.o.) Administration (100 mg/kg) | Reference |

| Maximum Plasma Concentration (Cmax) | - | 1719.5 ± 384.3 ng/mL | [3][4] |

| Time to Reach Cmax (Tmax) | - | 108.0 ± 25.3 min | [3][4] |

| Elimination Half-life (t½) | 3.0 ± 0 min | 108.0 ± 25.3 min | [3][4] |

| Oral Bioavailability (F) | - | ~8.5% | [3][4] |

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from studies employing a robust and sensitive analytical methodology.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats were used in these studies.[1]

-

Oral Administration: this compound was administered via a single gastric intubation at a dose of 100 mg/kg or 500 µmol/kg body weight.[1][3][4]

-

Intravenous Administration: For bioavailability assessment, this compound was administered intravenously at a dose of 2 mg/kg.[3][4]

Sample Collection and Preparation

-

Blood samples were collected at various time points post-administration.

-

Plasma was separated from the blood samples.

-

Plasma samples were pretreated by protein precipitation using methanol to extract this compound and its metabolites.[3][4]

Analytical Method: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[3][4]

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Method Validation:

Visualizing the Process and Pathway

To better illustrate the experimental and metabolic processes, the following diagrams have been generated.

Discussion and Implications

The pharmacokinetic profile of this compound in rats is characterized by rapid elimination after intravenous administration and low bioavailability following oral administration.[3][4] The significant difference in the elimination half-life between the two routes suggests that the absorption phase significantly influences the overall pharmacokinetic profile after oral dosing. The low oral bioavailability of approximately 8.5% indicates either poor absorption from the gastrointestinal tract or extensive first-pass metabolism in the liver.[3][4]

The identification of umbelliferone as a metabolite confirms that this compound undergoes metabolism, likely through O-dealkylation of the geranyloxy side chain.[1] This metabolic conversion is a critical consideration for understanding the in vivo activity of this compound, as the pharmacological effects could be attributed to the parent compound, its metabolite, or a combination of both.

The significant localization of this compound in the liver for up to 4 hours post-administration suggests that it has a longer residence time in this organ compared to other coumarins like 7-ethoxycoumarin.[1] This prolonged hepatic presence may be linked to its reported chemopreventive activities.[1]

Recent research has explored the use of nanostructured lipid carriers (NLCs) to improve the poor oral bioavailability of this compound, with promising results in a rat model of benign prostatic hyperplasia.[5] This highlights an active area of research aimed at overcoming the pharmacokinetic limitations of this promising natural compound.

Conclusion

This technical guide provides a consolidated resource on the bioavailability and pharmacokinetic studies of this compound in rats. The data clearly indicates that while this compound shows potential as a therapeutic agent, its low oral bioavailability is a significant hurdle for clinical development. The detailed experimental protocols and analytical methods described herein should serve as a valuable reference for researchers working on the preclinical evaluation of this compound and other related coumarins. Future research should continue to focus on formulation strategies to enhance its oral bioavailability and further elucidate its metabolic fate and pharmacodynamic effects.

References

- 1. Metabolism and absorption of auraptene (7-geranyloxylcoumarin) in male SD rats: comparison with 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid and sensitive LC-MS/MS method for the determination of auraptene in rat plasma and its application in a pharmacokinetic and bioavailability study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Auraptene nanoparticles ameliorate testosterone-induced benign prostatic hyperplasia in rats: Emphasis on antioxidant, anti-inflammatory, proapoptotic and PPARs activation effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolic Pathways of Auraptenol: A Technical Guide for Researchers

Disclaimer: As of late 2025, detailed studies on the in vivo metabolic pathways of auraptenol remain limited in publicly available scientific literature. The majority of research has focused on its pharmacological effects. However, extensive research has been conducted on the in vivo metabolism of the structurally related coumarin, auraptene (7-geranyloxycoumarin). This technical guide will provide a comprehensive overview of the established metabolic pathways of auraptene, which may offer insights for future research into this compound metabolism. It is crucial to note that due to structural differences, the metabolic fate of this compound may differ significantly from that of auraptene.

Introduction to Auraptene Metabolism

Auraptene, a prominent bioactive monoterpene coumarin found in citrus fruits, has been the subject of numerous studies for its potential chemopreventive and pharmacological properties.[1] Understanding its metabolic fate is essential for evaluating its bioavailability, efficacy, and potential toxicity. In vivo studies, primarily in rodent models, have elucidated the key metabolic transformations that auraptene undergoes following oral administration.

The primary metabolic pathway for auraptene involves the cleavage of its geranyloxy side chain, leading to the formation of umbelliferone (7-hydroxycoumarin). This initial step is followed by Phase II conjugation reactions, resulting in the formation of more water-soluble metabolites that can be readily excreted.

Quantitative Data on Auraptene Metabolism and Pharmacokinetics

The following tables summarize the key quantitative data from in vivo studies on auraptene. These studies have primarily been conducted in rat models.

Table 1: Pharmacokinetic Parameters of Auraptene in Rodents

| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |

| Bioavailability | 8.5% | Rats | Not Specified | Oral | [1] |

| Half-life | 2.5 - 3.8 h | Rats | 50 mg/kg | Oral | [2] |

| Cmax | 1.8 - 3.2 µg/mL | Mice | 50 mg/kg | Oral | [2] |

| Tmax | 1.5 - 2.0 h | Mice | 50 mg/kg | Oral | [2] |

Table 2: Major Metabolites of Auraptene Identified In Vivo

| Metabolite | Chemical Name | Phase of Metabolism | Tissues/Fluids Detected | Source |

| Umbelliferone (UMB) | 7-hydroxycoumarin | Phase I | Serum, Urine | [1] |

| Umbelliferone Glucuronide | - | Phase II | Urine | [2] |

| Umbelliferone Sulfate | - | Phase II | Urine | [2] |

| 8-hydroxyauraptene | - | Phase I | Urine, Feces | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used in the in vivo metabolism studies of auraptene.

Animal Models and Administration

-

Animal Species: Male Sprague-Dawley (SD) rats are a commonly used model.[1] Male C57BL/6 mice have also been utilized.[2]

-

Housing and Acclimatization: Animals are typically housed in controlled environments with standard diet and water ad libitum. An acclimatization period of at least one week is common before the start of the experiment.

-

Administration of Auraptene: A single dose of auraptene is administered via gastric intubation (oral gavage).[1] The compound is often dissolved or suspended in a suitable vehicle like corn oil. Dosages can range from 50 mg/kg to 500 µmol/kg body weight.[1][2]

Sample Collection

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 1, 4, and 24 hours) via cardiac puncture or other appropriate methods.[1] Serum is separated by centrifugation.

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 hours).[2]

-

Tissue Harvesting: At the end of the experimental period, animals are euthanized, and organs such as the liver, kidneys, and sections of the digestive tract are excised for analysis.[1]

Sample Preparation and Analysis

-

Enzymatic Hydrolysis: To detect conjugated metabolites, serum and urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugates and release the parent aglycone (e.g., umbelliferone).[1]

-

Extraction: Metabolites are extracted from biological matrices using organic solvents.

-

Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the primary method for the separation and quantification of auraptene and its metabolites.[2]

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of auraptene and a typical experimental workflow for its in vivo study.

Conclusion and Future Directions

The in vivo metabolism of auraptene is characterized by O-dealkylation to umbelliferone, followed by extensive Phase II conjugation. This metabolic profile suggests a rapid clearance of the parent compound and the formation of more polar metabolites for excretion.

For this compound, future research should focus on dedicated in vivo metabolism studies to identify its specific metabolic pathways and major metabolites. Given its structural differences from auraptene, particularly the hydroxylated and methoxylated side chain, it is plausible that this compound will undergo different metabolic transformations, potentially involving oxidation, demethylation, and conjugation at different sites. Such studies are imperative for a comprehensive understanding of its pharmacological and toxicological profile, which is essential for its further development as a therapeutic agent. Researchers are encouraged to utilize the experimental frameworks established for auraptene as a starting point for investigating the metabolic fate of this compound.

References

The Neuropharmacological Profile of Auraptenol at 5-HT1A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auraptenol, a naturally occurring coumarin, has garnered scientific interest for its potential neuropharmacological activities. In vivo studies have demonstrated its antidepressant-like effects, which are suggested to be mediated through the serotonergic system, specifically via interaction with the 5-hydroxytryptamine-1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on 5-HT1A receptors, including available in vivo data. Due to a lack of specific in vitro binding and functional data for this compound, this guide also presents data for structurally related coumarin derivatives to offer a comparative context for its potential pharmacological profile. Detailed experimental protocols for key assays in 5-HT1A receptor research are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further investigation into this compound.

Introduction

This compound is a coumarin compound found in various plant species. The coumarin scaffold is a common motif in many biologically active molecules, and derivatives of this class have shown a wide range of pharmacological properties. Recent research has pointed towards the potential of this compound as a modulator of the central nervous system, with a particular focus on its interaction with the 5-HT1A receptor, a key target in the treatment of depression and anxiety disorders. This guide aims to synthesize the existing knowledge on this compound's neuropharmacological effects related to the 5-HT1A receptor and to provide the necessary technical information for researchers to design and conduct further studies. It is important to note that a retraction has been issued for a study concerning this compound's effects, underscoring the need for careful evaluation of the available literature.

In Vivo Neuropharmacological Effects of this compound

In vivo studies in murine models have provided the primary evidence for this compound's activity at 5-HT1A receptors. These studies have consistently shown that this compound exhibits antidepressant-like effects in behavioral paradigms such as the forced swim test and the tail suspension test.

Antidepressant-Like Activity

This compound has been shown to dose-dependently decrease immobility time in both the forced swim test and tail suspension test in mice, with effective doses ranging from 0.05 to 0.4 mg/kg.[1][2] This effect is indicative of an antidepressant-like profile. Critically, these behavioral effects were significantly attenuated by the pre-treatment with the selective 5-HT1A receptor antagonist, WAY-100635, strongly suggesting that the antidepressant-like action of this compound is mediated by the 5-HT1A receptor.[1][2]

Table 1: Summary of In Vivo Antidepressant-Like Effects of this compound in Mice

| Behavioral Test | Species | Dose Range (mg/kg) | Effect | Antagonist Blockade (WAY-100635) | Reference |

| Forced Swim Test | Mouse | 0.05 - 0.4 | Dose-dependent decrease in immobility | Yes | [1][2] |

| Tail Suspension Test | Mouse | 0.05 - 0.4 | Dose-dependent decrease in immobility | Yes | [1][2] |

In Vitro 5-HT1A Receptor Profile of Structurally Related Coumarins

To date, specific in vitro quantitative data on the binding affinity (Ki), efficacy (Emax), and potency (EC50) of this compound at the 5-HT1A receptor are not available in the peer-reviewed literature. However, numerous studies have characterized other coumarin derivatives, providing a basis for understanding the potential interactions of this chemical class with the 5-HT1A receptor. These studies reveal that minor structural modifications to the coumarin scaffold can significantly impact binding affinity and functional activity.

Table 2: 5-HT1A Receptor Binding Affinities of Selected Coumarin Derivatives

| Compound | Structure | Ki (nM) | Reference |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | [Insert representative structure if available] | 0.60 | [1] |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | [Insert representative structure if available] | 0.57 | [3] |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | [Insert representative structure if available] | 0.78 | [3] |

| 5-[3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy]coumarin derivative (3d) | [Insert representative structure if available] | 0.3 | [4] |

Signaling Pathways and Visualizations

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, such as serotonin or potentially this compound, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ dimer can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

Caption: 5-HT1A receptor signaling cascade initiated by agonist binding.

Experimental Workflow for In Vivo Behavioral Studies

The investigation of this compound's antidepressant-like effects typically follows a standardized workflow involving animal handling, drug administration, behavioral testing, and data analysis.

Caption: A typical workflow for assessing the in vivo effects of this compound.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the 5-HT1A receptor.

Materials:

-

HEK293 cells stably expressing human 5-HT1A receptors

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4

-

Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

-

Non-specific binding agent: 10 µM 5-HT or WAY-100635

-

Test compound (this compound) at various concentrations

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-h5-HT1A cells to confluency.

-

Harvest cells and centrifuge.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding).

-

50 µL of the test compound (this compound) at various concentrations.

-

50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).

-

100 µL of the membrane preparation (50-100 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor.

Materials:

-

Membrane preparation from cells expressing 5-HT1A receptors (as described above).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate): 10 µM final concentration.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding agent: 10 µM unlabeled GTPγS.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following:

-

50 µL of membrane preparation (20-50 µg of protein).

-

50 µL of the test compound (this compound) at various concentrations.

-

50 µL of GDP.

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the filter-bound radioactivity by scintillation counting.

-

-

Data Analysis:

-

Subtract the non-specific binding (in the presence of 10 µM unlabeled GTPγS) from all values.

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.

-

In Vivo Microdialysis for Serotonin Measurement

This protocol outlines the general procedure for measuring extracellular serotonin levels in the brain of a freely moving animal.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., with a 2-4 mm membrane).

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ED).

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat or mouse) and place it in the stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., the hippocampus or prefrontal cortex).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 1-2 hours.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

-

Drug Administration and Sample Collection:

-

Administer this compound (or vehicle) systemically (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the serotonin concentration in the dialysate samples using HPLC-ED.

-

-

Data Analysis:

-

Express the serotonin levels as a percentage of the baseline pre-drug administration levels.

-

Compare the changes in serotonin levels between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

-

Conclusion

The available evidence strongly suggests that this compound exerts antidepressant-like effects in vivo through the modulation of the 5-HT1A receptor. However, a significant gap in the literature exists regarding its in vitro pharmacological profile. The data on structurally similar coumarin derivatives indicate that this chemical class can exhibit high affinity and varying functional activities at the 5-HT1A receptor. To fully elucidate the neuropharmacological effects of this compound, further in-depth in vitro characterization is imperative. The detailed protocols and visualizations provided in this guide are intended to facilitate these future investigations, which will be crucial for determining the therapeutic potential of this compound for the treatment of neuropsychiatric disorders.

References

The Dichotomous Role of Auraptenol in Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auraptenol, a naturally occurring coumarin derivative, exhibits a complex and context-dependent role in the modulation of intracellular reactive oxygen species (ROS). This technical guide provides an in-depth analysis of this compound's dual functionality, acting as both a pro-oxidant and an antioxidant agent. In oncological contexts, this compound induces ROS production, leading to apoptotic cell death in cancer cells. Conversely, in inflammatory and neurodegenerative models, it demonstrates significant antioxidant properties, mitigating oxidative stress. This guide details the experimental protocols for assessing this compound's impact on ROS, presents quantitative data from key studies, and elucidates the underlying signaling pathways.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive, oxygen-containing molecules that are byproducts of normal cellular metabolism. While essential for various signaling pathways at physiological concentrations, an imbalance leading to excessive ROS levels results in oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This compound, a monoterpene coumarin found in citrus fruits, has emerged as a compound of significant interest due to its multifaceted pharmacological activities. A growing body of evidence highlights its ability to modulate intracellular ROS levels, a characteristic that positions it as a potential therapeutic agent. However, its effects are notably dichotomous, necessitating a thorough understanding of its mechanisms of action in different cellular environments. This guide aims to provide a comprehensive technical overview of this compound's role in ROS production for researchers and drug development professionals.

This compound's Pro-oxidant Activity in Cancer

In various cancer cell lines, this compound has been shown to induce an increase in intracellular ROS levels, a critical event in its anticancer mechanism. This elevation of oxidative stress triggers downstream signaling cascades that culminate in apoptotic cell death.

Signaling Pathway: JNK/p38 MAPK

A key pathway implicated in this compound-induced apoptosis in cancer cells is the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascade. This compound treatment leads to the phosphorylation and activation of JNK and p38 MAPK, which in turn modulate the expression of apoptosis-related proteins.[1]

Quantitative Data on Pro-oxidant Effects

The pro-oxidant and apoptotic effects of this compound in cancer cells have been quantified in several studies. The following table summarizes key findings.

| Cell Line | This compound Concentration | Effect | Quantitative Measurement | Reference |

| LNCaP (Prostate Cancer) | 25 µM | IC50 for cell viability reduction | 50% inhibition | [1] |

| LNCaP (Prostate Cancer) | 50 µM | Induction of apoptosis | 32.5% apoptotic cells (compared to 0.8% in control) | [1] |

| LNCaP (Prostate Cancer) | 0, 12.5, 25, 50 µM | Dose-dependent increase in apoptosis | Increasing percentage of apoptotic cells with dose | [2] |

| U87 (Glioblastoma) | 50, 100, 200 µg/mL | Time-dependent effect on ROS | Initial decrease (2-6h), then significant increase (8-24h) | [3] |

| HL60 & U937 (Leukemia) | Not specified | Upregulation of cellular ROS | - | [3] |

This compound's Antioxidant Activity

In contrast to its effects on cancer cells, this compound exhibits potent antioxidant properties in models of inflammation and neurodegeneration. It acts by reducing ROS levels and modulating inflammatory signaling pathways.

Signaling Pathway: NF-κB/MAPKs

In inflammatory contexts, such as lipoteichoic acid (LTA)-induced inflammation in macrophages, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) and MAPK signaling pathways. By doing so, it suppresses the production of pro-inflammatory mediators.[4]

Quantitative Data on Antioxidant Effects

The antioxidant effects of this compound have been demonstrated through the reduction of ROS and modulation of antioxidant defense molecules.

| Cell/Model System | Condition | This compound Concentration | Effect | Quantitative Measurement | Reference |

| RAW 264.7 Macrophages | LTA-induced inflammation | 10 µM | Inhibition of ERK and JNK phosphorylation | - | [5] |

| RAW 264.7 Macrophages | LTA-induced inflammation | 5, 10 µM | Inhibition of NO, COX-2, TNF-α, IL-1β expression | Expressively reduced | [5] |

| RAW 264.7 Macrophages | LTA-induced inflammation | 5, 10 µM | No significant effect on HO-1, CAT, GSH | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in ROS production.

Measurement of Intracellular ROS

A common method to measure intracellular ROS is using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Protocol: DCFDA Assay

-

Cell Preparation: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.

-

Staining: Remove the treatment media and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with DCFDA solution (typically 10-50 µM in serum-free media or PBS) for 30-45 minutes at 37°C in the dark.

-

Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Measurement of Mitochondrial ROS

To specifically measure mitochondrial superoxide, the fluorescent probe MitoSOX Red is commonly used.

Protocol: MitoSOX Red Assay

-

Cell Preparation: Prepare cells as described for the DCFDA assay.

-

Treatment: Treat cells with this compound or vehicle control.

-

Staining: Load cells with MitoSOX Red reagent (typically at a final concentration of 500 nM to 5 µM) and incubate for 10-30 minutes at 37°C, protected from light.

-

Measurement: Wash the cells with a warm buffer. Analyze the fluorescence using a fluorescence microscope or flow cytometer with an excitation of ~510 nm and an emission of ~580 nm.

Apoptosis Assay

Apoptosis is frequently assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol: Annexin V/PI Staining

-

Cell Preparation and Treatment: Culture and treat cells with this compound as required for the experiment.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.

Protocol: Western Blotting for JNK and p38

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against total and phosphorylated forms of JNK and p38 overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound's role in ROS production is a fascinating example of context-dependent pharmacology. Its ability to induce ROS and apoptosis in cancer cells makes it a promising candidate for anticancer drug development. Conversely, its antioxidant and anti-inflammatory properties suggest its potential in treating diseases characterized by oxidative stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound that dictate its differential effects on ROS homeostasis in various cell types.

References

- 1. Antiproliferative activities of this compound against drug-resistant human prostate carcinoma cells are mediated via programmed cell death, endogenous ROS production, and targeting the JNK/p38 MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Effects of Auraptenol and Related Coumarins on the JNK/p38 MAPK Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: It is critical to note that the primary research article detailing the effects of Auraptenol on the JNK/p38 MAPK signaling pathway, "Antiproliferative activities of this compound against drug-resistant human prostate carcinoma cells are mediated via programmed cell death, endogenous ROS production, and targeting the JNK/p38 MAPK signal pathways," has been flagged with an "Expression of Concern" by the publishing journal.[1][2] This was due to concerns about the potential unreliability of the data presented.[1][2] The authors did not provide the raw data to address these concerns.[1][2] Consequently, all findings and data from this specific study on this compound should be interpreted with significant caution. This guide will present the information as published but will also draw upon data from studies on the closely related compound, Auraptene, to provide a broader context for the potential effects of this class of coumarins on the JNK/p38 MAPK pathway.

Introduction to this compound and the JNK/p38 MAPK Signaling Pathway

This compound is a naturally occurring coumarin that has been investigated for its potential therapeutic properties. Coumarins are a class of organic compounds found in many plants and are known for their diverse pharmacological activities. The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical intracellular signaling cascades that respond to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[3][4] These pathways play a pivotal role in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[3][4] Dysregulation of the JNK/p38 MAPK pathways is implicated in numerous diseases, making them important targets for drug development. This guide summarizes the available, albeit cautioned, evidence for this compound's effects on this pathway and provides more robust data from the related compound, Auraptene.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound and Auraptene.

Table 1: Effects of this compound on Prostate Cancer Cells (Data to be interpreted with caution) [5]

| Parameter | Cell Line | Concentration of this compound | Result |

| IC50 | LNCaP (prostate cancer) | 25 µM | - |

| IC50 | PNT2 (normal prostate) | 100 µM | - |

| Apoptotic Cells | LNCaP | 50 µM | 32.5% (compared to 0.8% in control) |

Table 2: Effects of Auraptene on Inflammatory Responses and MAPK Signaling [6][7]

| Parameter | Cell Line/System | Stimulant | Concentration of Auraptene | Inhibition/Effect |

| NO Production | RAW 264.7 macrophages | LTA | 10 µM | Significant reduction |

| iNOS Expression | RAW 264.7 macrophages | LTA | 10 µM | Significant reduction |

| COX-2 Expression | RAW 264.7 macrophages | LTA | 5 µM and 10 µM | Distinctly alleviated |

| IL-1β Expression | RAW 264.7 macrophages | LTA | 5 µM and 10 µM | Distinctly alleviated |

| TNF-α Expression | RAW 264.7 macrophages | LTA | 5 µM and 10 µM | Distinctly alleviated |

| p-JNK1/2 Levels | RAW 264.7 macrophages | LTA | 10 µM | Significantly diminished |

| p-ERK1/2 Levels | RAW 264.7 macrophages | LTA | 5 µM and 10 µM | Concentration-dependent inhibition |

| p-p38 MAPK Levels | RAW 264.7 macrophages | LTA | 5 µM and 10 µM | Not effective |

| Akt Phosphorylation | Collagen-activated platelets | Collagen (1 µg/mL) | 35 µM and 50 µM | Significant inhibition |

| ERK1/2 Phosphorylation | Collagen-activated platelets | Collagen (1 µg/mL) | 35 µM and 50 µM | Significant inhibition |

| JNK1/2 Phosphorylation | Collagen-activated platelets | Collagen (1 µg/mL) | 35 µM and 50 µM | Significant inhibition |

| p38 MAPK Phosphorylation | Collagen-activated platelets | Collagen (1 µg/mL) | 35 µM and 50 µM | Significant inhibition |

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways affected by this compound and Auraptene.

References

- 1. Antiproliferative activities of this compound against drug-resistant human prostate carcinoma cells are mediated via programmed cell death, endogenous ROS production, and targeting the JNK/p38 MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative activities of this compound against drug-resistant human prostate carcinoma cells are mediated via programmed cell death, endogenous ROS production, and targeting the JNK/p38 MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Auraptenol in Plant Extracts using HPLC-DAD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptenol, a naturally occurring coumarin derivative found in various plant species, particularly within the Citrus genus, has garnered significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), a robust and widely accessible analytical technique. The method described herein is based on established principles for the analysis of related coumarins and provides a framework for accurate and reliable quantification.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a plant extract. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase (a mixture of water and an organic solvent). A Diode Array Detector (DAD) is employed for the detection and quantification of this compound by measuring its absorbance at a specific wavelength. The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for extracting coumarins from plant matrices.[1]

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

0.22 µm Syringe filters (PTFE or Nylon)

Protocol:

-

Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-DAD analysis.

HPLC-DAD Analysis

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile[2] |

| Gradient Elution | A typical gradient could be:0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-100% B25-30 min: 100% B30.1-35 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | DAD detection, monitor at 323 nm for quantification (based on typical coumarin absorbance maxima)[3] |

Preparation of Standard Solutions

Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

Protocol:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] The key validation parameters are summarized in the table below.

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | r² ≥ 0.999[2] | The method should be linear over the specified concentration range. |

| Range | - | Typically 1 - 100 µg/mL. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1[2] | To be determined experimentally. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1[2] | To be determined experimentally. |

| Accuracy (% Recovery) | 95 - 105% | Spiked samples at three concentration levels should be within this range. |

| Precision (% RSD) | Intra-day RSD ≤ 2%Inter-day RSD ≤ 3% | Replicate injections of standard solutions and samples should meet these criteria. |

| Specificity | No interfering peaks at the retention time of this compound | The peak for this compound should be well-resolved from other matrix components. |

| Robustness | No significant changes in results | The method should be unaffected by small, deliberate variations in chromatographic conditions. |

Table 2: Example Quantitative Data for this compound in a Plant Extract

| Sample ID | This compound Concentration (µg/g of dry plant material) | % RSD (n=3) |

| Plant Extract A | 152.4 | 1.8 |

| Plant Extract B | 87.9 | 2.1 |

| Plant Extract C | 215.1 | 1.5 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Relationship of validation parameters to reliable results.

Conclusion

The HPLC-DAD method detailed in this application note provides a robust and reliable approach for the quantification of this compound in plant extracts. Adherence to the outlined sample preparation, chromatographic conditions, and method validation protocols will ensure the generation of accurate and reproducible data, which is essential for research, development, and quality control in the pharmaceutical and natural products industries.

References

Application Note & Protocol: LC-MS/MS for Auraptenol Detection in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Auraptenol, a coumarin compound primarily isolated from Fructus aurantii, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumoral properties.[1] Recent studies have also highlighted its potential in improving learning and memory, suggesting a possible role in combating neurodegenerative diseases.[1] To facilitate preclinical and clinical development, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic, bioavailability, and toxicokinetic studies. This document provides a detailed protocol for the determination of this compound in plasma samples using a simple, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described LC-MS/MS method for this compound detection in rat plasma.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Analyte | This compound |

| Internal Standard (IS) | Progesterone |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| This compound MRM Transition | m/z 299.3 → 162.9 [M+H]⁺ |

| IS MRM Transition | m/z 315.2 → 96.9 |

| Linearity Range | 20 - 2000 ng/mL |

| Correlation Coefficient (r²) | 0.9956 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Limit of Detection (LOD) | 1 ng/mL |

| Analysis Time | 5 minutes |

Data sourced from Ye et al., 2016.[1][2]

Table 2: Method Validation Data

| Parameter | Concentration (ng/mL) | Result |

| Extraction Recovery | 20 | 90.4% |

| 50 | 90.9% | |

| 1000 | 89.5% | |

| 1600 | 91.1% | |

| Matrix Effect | 20 | 90.4% |

| 50 | 90.9% | |

| 1000 | 89.5% | |

| 1600 | 91.1% | |

| Intra-day Precision (RSD%) | 20, 50, 1000, 1600 | < 15% |

| Inter-day Precision (RSD%) | 20, 50, 1000, 1600 | < 15% |

| Accuracy | 20, 50, 1000, 1600 | 93.1 - 102.0% |

Data sourced from Ye et al., 2016.[1]

Experimental Protocols

1. Materials and Reagents

-

This compound (≥98% purity)[1]

-

Progesterone (Internal Standard, IS)

-

Methanol (HPLC grade)[1]

-

Acetonitrile (HPLC grade)[1]

-

Formic Acid (HPLC grade)[1]

-

Water (Ultrapure)

-

Heparinized collection tubes

-

Biological matrix (e.g., rat plasma)

2. Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method for the extraction of this compound from plasma samples.[1][2]

-

Thaw frozen plasma samples to room temperature.

-

In a microcentrifuge tube, pipette 100 µL of plasma.

-

Add 20 µL of the internal standard working solution (Progesterone in methanol).

-

Add 400 µL of methanol to precipitate proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. Liquid Chromatography (LC) Conditions

-

LC System: Agilent 1290 Infinity Series LC or equivalent.

-

Mobile Phase: Methanol and 0.1% formic acid in water (v/v).[1][2] A ratio of 1:1000 formic acid to methanol/water is specified in one source.[1][2]

-

Injection Volume: 10 µL.

-

Column Temperature: Maintained at a controlled temperature (e.g., 40°C).

-

Autosampler Temperature: Maintained at 4°C.

4. Mass Spectrometry (MS/MS) Conditions

-

MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

-

MRM Transitions:

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Sheath Gas Temperature: 380°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 4000 V

5. Data Analysis and Quantification

-

Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve. The linear regression equation for the calibration curve was y = 0.000518x + 0.000334 (R2 = 0.9956) in the cited study.[1]

-

Quantify the concentration of this compound in the quality control and unknown samples using the regression equation.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: this compound fragmentation pathway in MS/MS.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Auraptenol from Citrus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptenol, a naturally occurring coumarin found in various Citrus species, has garnered significant scientific interest due to its potential pharmacological activities. This document provides detailed application notes and protocols for the efficient extraction of this compound from Citrus species using Ultrasound-Assisted Extraction (UAE), a green and efficient extraction technique.[1] These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Background on this compound and Citrus Species

This compound is a bioactive secondary metabolite belonging to the coumarin class of compounds. It has been the subject of research for its potential anti-inflammatory, and anticancer properties. Citrus fruits, particularly their peels, are a rich source of various bioactive compounds, including coumarins like this compound. The concentration of this compound can vary significantly between different Citrus species and even between different parts of the fruit. For instance, a study on various Citrus species revealed that auraptene, a closely related coumarin, is found in the peels of species belonging to the Cephalocitrus, Aurantium, and Osmocitrus groups.[2][3]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method for extracting bioactive compounds from plant materials.[1] The technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of the target compounds into the solvent. This results in higher extraction yields in shorter times and at lower temperatures compared to conventional extraction methods.[1]

Experimental Protocols

Materials and Reagents

-

Plant Material: Fresh or dried peels of Citrus species (e.g., Citrus aurantium, Citrus sinensis). The material should be ground to a fine powder to increase the surface area for extraction.

-

Solvents: HPLC grade ethanol, methanol, or acetone. Aqueous mixtures of these solvents are often more efficient.

-

This compound Standard: Analytical standard of this compound (purity >98%) for HPLC quantification.

-

HPLC Reagents: HPLC grade acetonitrile, methanol, and formic acid for the mobile phase.

-

Water: Deionized or distilled water.

Protocol for Ultrasound-Assisted Extraction of this compound

This protocol is a general guideline and may require optimization for specific Citrus species and equipment.

-

Sample Preparation: Weigh 1 gram of finely ground Citrus peel powder.

-

Solvent Addition: Place the powder in a 50 mL flask and add the extraction solvent. A solid-to-liquid ratio of 1:20 to 1:40 (g/mL) is recommended.

-

Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.

-

Extraction Parameters:

-

Solvent: 70% Ethanol in water has been shown to be effective for the extraction of phenolics from Citrus aurantium blossoms.[4]

-

Temperature: Set the temperature to 40-60°C. Higher temperatures may lead to the degradation of thermolabile compounds.

-

Time: Sonicate for 30-60 minutes. Prolonged sonication times can sometimes lead to the degradation of the target compounds.

-

Ultrasonic Power/Frequency: A frequency of 40-60 kHz is commonly used. The power should be optimized for the specific equipment.

-

-

Post-Extraction:

-

After sonication, filter the extract through Whatman No. 1 filter paper.

-

For quantitative analysis, evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

-

Protocol for HPLC-DAD Quantification of this compound

This protocol provides a starting point for the quantification of this compound. Method validation is crucial for accurate results.

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is recommended.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of coumarins.

-

Mobile Phase: A gradient elution using a mixture of:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or Methanol

-

-

Gradient Program:

-

A typical gradient might start with a lower percentage of Solvent B, gradually increasing to elute the compounds of interest. The exact gradient profile should be optimized.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: this compound and related coumarins typically show maximum absorbance around 320-330 nm.[5]

-

Quantification:

-

Prepare a calibration curve using the this compound analytical standard at different concentrations.

-

Inject the prepared sample extract into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

-

Data Presentation

The following tables summarize the key parameters and potential outcomes for the ultrasound-assisted extraction of coumarins and related phenolic compounds from Citrus species, based on available literature.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds from Citrus Species

| Parameter | Optimized Value/Range | Citrus Species | Reference |

| Solvent | 70.31% Ethanol | Citrus aurantium L. blossoms | [4] |

| Temperature | 61.94 °C | Citrus aurantium L. blossoms | [4] |

| Extraction Time | 51.73 min | Citrus aurantium L. blossoms | [4] |

| Solid-to-Liquid Ratio | 1:35.63 g/mL | Citrus aurantium L. blossoms | [4] |

| Solvent | 80% Acetone | Citrus aurantium L. var. amara Engl. fruit peel | [6] |

| Extraction Time | ~34.7 min | Citrus aurantium L. var. amara Engl. fruit peel | [6] |

| Solid-to-Liquid Ratio | 1:41.7 g/mL (2.4g/100mL) | Citrus aurantium L. var. amara Engl. fruit peel | [6] |

Table 2: HPLC-DAD Method Parameters for Quantification of Coumarins and Phenolic Compounds

| Parameter | Description | Reference |

| Column | C18 Reversed-Phase | [7][8] |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid (Gradient) | [5][9] |

| Detection Wavelength | ~320-330 nm for coumarins | [5] |

| Flow Rate | 0.5 - 1.0 mL/min | [10][11] |

| Column Temperature | 25 - 30 °C | [5] |

Visualizations

Experimental Workflow

Caption: Workflow for Ultrasound-Assisted Extraction and Quantification of this compound.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including the JNK/p38 MAPK and mTOR pathways, which are often implicated in cancer cell proliferation and apoptosis.[12][13]

This compound has been reported to block the JNK/p38 MAPK signaling pathway in human prostate cancer cells, leading to the induction of apoptosis.[12]

Caption: Inhibition of the JNK/p38 MAPK pathway by this compound.

Some studies suggest that auraptene, a related coumarin, can induce apoptosis through the suppression of mTOR pathways in human gastric cancer cells.[14] The mTOR pathway is a central regulator of cell growth and survival.[15][16][17]

Caption: Putative inhibition of the mTOR signaling pathway by this compound.

Conclusion

Ultrasound-assisted extraction is a powerful tool for the efficient isolation of this compound from Citrus species. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their extraction and quantification methods. Further investigation into the specific UAE parameters for maximizing this compound yield from different Citrus varieties is encouraged. The elucidation of this compound's mechanism of action through pathways like JNK/p38 MAPK and mTOR highlights its potential as a lead compound in drug discovery and development.

References

- 1. High Biological Value Compounds Extraction from Citrus Waste with Non-Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of auraptene content in citrus fruits and their products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analytical Methods Applied to Auraptene: A Mini Review [sciltp.com]

- 5. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Signal integration by JNK and p38 MAPK pathways in cancer development | Semantic Scholar [semanticscholar.org]

- 7. phcogres.com [phcogres.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Signal integration by JNK and p38 MAPK pathways in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ars.usda.gov [ars.usda.gov]

- 15. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. ebiohippo.com [ebiohippo.com]

Application Notes and Protocols: Cell Viability Assay for Auraptenol in LNCaP Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptenol, a naturally occurring coumarin, has been investigated for its potential anticancer properties. This document provides a detailed protocol for assessing the effect of this compound on the viability of LNCaP human prostate carcinoma cells. The primary method described is the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric assay for the determination of the number of viable cells in a sample. Additionally, this document outlines the necessary cell culture techniques for maintaining LNCaP cells and summarizes the reported signaling pathway of this compound in these cells.

LNCaP Cell Culture Protocol

LNCaP (androgen-sensitive human prostate adenocarcinoma) cells are a common model for prostate cancer research. They are epithelial cells that grow in aggregates and are weakly adherent.[1]

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Thawing and Plating:

-

Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifuge at 150 x g for 5 minutes.[2]

-

Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C with 5% CO₂.[1]

-

-

Cell Maintenance and Subculture:

-

Culture the cells until they reach approximately 80% confluency.[2][3] LNCaP cells grow slowly, with a doubling time of about 48-60 hours.[4]

-

To subculture, aspirate the medium and wash the cells once with PBS.[2]

-

Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-12 minutes, or until cells detach.[1] Avoid agitating the cells to prevent clumping.[1]

-

Neutralize the trypsin by adding at least 4 times the volume of complete growth medium.[1]

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Centrifuge at 150 x g for 5 minutes.[2]

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

-

Cell Viability Assay Protocol: CCK-8 Assay

The following protocol is adapted from studies investigating the effect of this compound on LNCaP cells.[5][6]

Materials:

-

LNCaP cells in culture

-

Complete growth medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest LNCaP cells that are in the logarithmic growth phase.

-

Prepare a cell suspension of 5 x 10⁴ cells/mL in complete growth medium.[7]

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[8][9]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8][9]

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range for initial experiments could be based on the reported IC50 of 25 µM.[5][6]

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Measurement:

-

Following the treatment period, add 10 µL of CCK-8 solution to each well.[8][9] Be careful to avoid introducing bubbles.[9]

-

Incubate the plate for 1-4 hours at 37°C.[8][9] The incubation time may need to be optimized based on the cell density and metabolic activity.

-

Measure the absorbance at 450 nm using a microplate reader.[8][9]

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

-

The formula for calculating cell viability is: (Absorbance of treated cells / Absorbance of control cells) x 100%

-

The IC50 value (the concentration of a drug that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

-

Data Presentation

Quantitative data from the cell viability assay should be presented in a clear and organized manner.

Table 1: Experimental Parameters for LNCaP Cell Viability Assay

| Parameter | Recommended Value | Reference |

| Cell Line | LNCaP | [4] |

| Seeding Density | 5,000 cells/well | [8][9] |

| Plate Format | 96-well | [8][9] |